molecular formula C18H20N4O B4895678 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile

3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No. B4895678
M. Wt: 308.4 g/mol
InChI Key: XMZNEKAJUWERBL-UHFFFAOYSA-N
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Description

3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that is widely used in scientific research. This compound has various applications in the field of medicinal chemistry, as it has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is not fully understood. However, it has been proposed that it acts by inhibiting certain enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of inflammatory mediators. It has also been found to inhibit acetylcholinesterase (AChE), which is an enzyme responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators in the body, such as prostaglandins and cytokines. It has also been found to increase the levels of neurotransmitters in the brain, such as acetylcholine and dopamine. Additionally, it has been found to reduce the levels of oxidative stress in the body, which is a contributing factor to various diseases.

Advantages and Limitations for Lab Experiments

3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has various advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, it has been found to exhibit various biological activities, which makes it a useful compound for studying the mechanisms of action of drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand its mechanism of action and to identify its molecular targets in the body.

Synthesis Methods

The synthesis of 3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile involves the reaction between 4-(1-piperidinylcarbonyl)-3-phenyl-1H-pyrazole and propionitrile. The reaction is carried out in the presence of a suitable catalyst and solvent. The product is obtained in good yield and purity.

Scientific Research Applications

3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has various applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have antibacterial and antifungal activities.

properties

IUPAC Name

3-[3-phenyl-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c19-10-7-13-22-14-16(18(23)21-11-5-2-6-12-21)17(20-22)15-8-3-1-4-9-15/h1,3-4,8-9,14H,2,5-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNEKAJUWERBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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